1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
CAS No.: 1881295-72-2
Cat. No.: VC4561106
Molecular Formula: C11H12ClF3O2
Molecular Weight: 268.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881295-72-2 |
|---|---|
| Molecular Formula | C11H12ClF3O2 |
| Molecular Weight | 268.66 |
| IUPAC Name | 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | HUQCXVVTUOJSEZ-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
-
Chlorine at the 1-position, enabling electrophilic substitution reactions.
-
2-Methylpropoxy (–OCH(CH)) at the 3-position, contributing steric bulk and moderate electron-donating effects.
-
Trifluoromethoxy (–OCF) at the 5-position, a strong electron-withdrawing group that polarizes the aromatic system .
The interplay between these groups creates a meta-directing electronic environment, favoring reactions at the 2-, 4-, and 6-positions of the ring. X-ray crystallography of analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveals twisted conformations for bulky substituents, suggesting similar steric effects in this molecule .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.66 g/mol | |
| IUPAC Name | 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |
| SMILES | CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
Spectroscopic Characterization
While direct spectroscopic data for this compound is scarce, insights can be drawn from related structures:
-
NMR: Trifluoromethoxy groups in similar compounds exhibit resonances near .
-
NMR: The trifluoromethoxy carbon typically appears as a quartet () due to coupling with fluorine atoms .
-
IR Spectroscopy: Stretching vibrations for C–F bonds (1100–1200 cm) and C–O–C ether linkages (1050–1150 cm) are expected .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene follows multi-step protocols common to polysubstituted aromatics:
-
Substrate Preparation: Start with a pre-halogenated benzene derivative, such as 1-chloro-3,5-dihydroxybenzene.
-
Etherification: Introduce the 2-methylpropoxy group via Williamson ether synthesis using 2-methylpropyl bromide and a base (e.g., KCO).
-
Trifluoromethoxylation: Install the –OCF group through nucleophilic displacement with trifluoromethyl hypofluorite (CFOF) or copper-mediated reactions .
Critical Challenges:
-
Regioselectivity: Competing reactions at ortho/para positions require careful control of reaction conditions.
-
Stability of Intermediates: Trifluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .
Industrial Scalability
Despite its academic relevance, large-scale production remains limited. Pilot-scale syntheses of analogous compounds, such as 1-chloro-4-(trifluoromethyl)benzene, employ continuous-flow reactors to enhance yield and safety . Similar approaches could be adapted for this compound, though the steric hindrance from the 2-methylpropoxy group may necessitate higher temperatures or catalysts.
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing –OCF and –Cl groups deactivate the ring, directing incoming electrophiles to the meta positions relative to existing substituents . For example:
-
Nitration: Concentrated HNO/HSO would nitrate the ring at the 4-position, yielding 1-chloro-3-(2-methylpropoxy)-4-nitro-5-(trifluoromethoxy)benzene.
-
Sulfonation: Fuming HSO introduces a sulfonic acid group at the 2- or 6-position.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 1-position is activated for displacement by strong nucleophiles (e.g., amines, alkoxides) under high-temperature or catalytic conditions :
This reactivity is exploited in pharmaceutical synthesis to introduce amino groups for drug candidates .
Cross-Coupling Reactions
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile intermediate:
-
Building Block: Its reactive chlorine and stable ethers facilitate the construction of complex molecules, such as ligands for catalysis or fluorinated polymers .
-
Protecting Groups: The 2-methylpropoxy group can act as a temporary protecting group for phenolic hydroxyls in multi-step syntheses.
Medicinal Chemistry
Lipophilicity (, estimated) and metabolic stability make it a candidate for drug discovery:
-
CNS Agents: Fluorinated aromatics cross the blood-brain barrier, targeting neurological disorders .
-
Antimicrobials: Analogous chloro-trifluoromethoxy compounds show activity against Mycobacterium tuberculosis .
Table 2: Comparative Properties of Related Compounds
| Compound | Boiling Point (°C) | Applications | |
|---|---|---|---|
| 1-Chloro-4-(trifluoromethyl)benzene | 3.36 | 139.3 | Solvent, dielectric fluid |
| 1,3,5-Tris(trifluoromethyl)benzene | 4.12 | 120 | Nonanesthetic, convulsant |
| Target Compound | ~3.5 | Not reported | Pharmaceutical intermediate |
Future Directions
Research priorities include:
-
Green Synthesis: Developing catalytic methods to reduce waste and energy use.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
-
Material Science: Incorporating the compound into fluorinated polymers for electronics or coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume